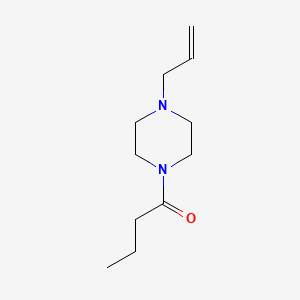![molecular formula C19H21N3O3 B5423921 1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE](/img/structure/B5423921.png)
1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is a heterocyclic compound that contains both pyridine and pyrrolidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE can be achieved through a multi-step process. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The pyridine and pyrrolidine rings in the compound allow it to interact with proteins and enzymes, potentially inhibiting their function and leading to antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Known for their antimicrobial and antiviral activities.
Piperidine derivatives: Used in various medicinal applications.
Pyrazolo[3,4-b]pyridines: Studied for their biomedical applications.
Uniqueness
1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of pyridine and pyrrolidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-25-17-5-3-16(4-6-17)22-13-15(11-18(22)23)19(24)21-12-14-7-9-20-10-8-14/h3-10,15H,2,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOYZXJKVSCHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[({2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5423841.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5423844.png)
![4-[2-(propylthio)benzoyl]morpholine](/img/structure/B5423850.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5423852.png)
![N-cyclobutyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5423856.png)

![2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHAN-1-ONE](/img/structure/B5423866.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5423892.png)
![N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5423897.png)
![1-benzyl-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B5423901.png)
![2,6-bis[(dimethylamino)methyl]-4-methoxyphenol;(E)-but-2-enedioic acid](/img/structure/B5423907.png)

![4-[(5-Nitrofuran-2-yl)methyl]thiomorpholine;oxalic acid](/img/structure/B5423945.png)

